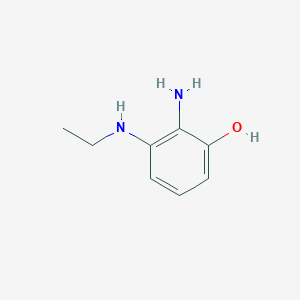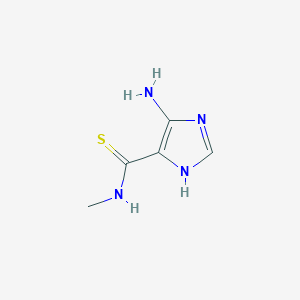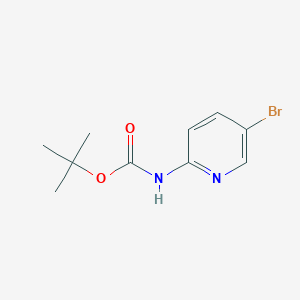
2-Bromo-5-fluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzamide compounds often involves halogenation, amidation, or other functional group transformations. For instance, the synthesis of halogenated benzamides can be achieved through the halodeboronation of aryl boronic acids, demonstrating the utility of such methods in introducing halogen atoms into the benzamide scaffold (Ronald H. Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of benzamides, including those with halogen substituents, is significantly influenced by intramolecular hydrogen bonding and the electronic effects of substituents. For example, ortho-fluoro- and ortho-chloro-N-methylbenzamides have been studied to quantify their conformational behavior, revealing how substituents like fluorine can fine-tune the rigidity of the molecule's backbone through attenuated hydrogen bonding (J. Galan et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving benzamides are diverse, ranging from cyclization reactions to halogenation and amination processes. For example, the CuI/l-proline-catalyzed coupling of 2-bromobenzamides with terminal alkynes highlights the chemical reactivity of benzamides under catalytic conditions, leading to the formation of substituted isoindolinones (Li Li et al., 2009).
Physical Properties Analysis
The physical properties of benzamides, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. Studies on the crystal structures of substituted benzamides provide insights into how different substituents affect the molecular packing and stability of these compounds (P. A. Suchetan et al., 2016).
Scientific Research Applications
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
Iron-catalyzed, fluoroamide-directed C-H fluorination demonstrates the utility of fluoroamides, such as 2-Bromo-5-fluoro-N-methylbenzamide, in selective fluorination reactions. This method, mediated by iron(II) triflate, allows for the chemoselective transfer of fluorine to provide fluorides from N-fluoro-2-methylbenzamides. It showcases broad substrate scope, functional group tolerance, and does not require noble metal additives. This reaction mechanism suggests a pathway involving short-lived radical intermediates, with direct F-transfer mediated by iron, highlighting the potential of this compound in facilitating novel fluorination strategies for organic synthesis (Groendyke, AbuSalim, & Cook, 2016).
Antimicrobial Analog Synthesis
In the development of antimicrobial agents, this compound serves as a precursor in the synthesis of fluorobenzamides containing thiazole and thiazolidine. These new 5-arylidene derivatives exhibit promising antimicrobial activity, with specific compounds showing high activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Candida albicans. The presence of a fluorine atom in these compounds is essential for enhancing their antimicrobial efficacy, indicating the value of this compound in generating potent antimicrobial analogs (Desai, Rajpara, & Joshi, 2013).
Synthesis of Neurokinin-2 Receptor Antagonists
The compound also plays a role in the synthesis of neurokinin-2 (NK2) receptor antagonists. Structurally derived analogues of N-methylbenzamide, including modifications with fluoro substituents, have been designed to serve as potential affinity labels for NK2 receptor antagonism. This approach has led to the discovery of several potent NK2 receptor antagonists, contributing to the understanding and potential therapeutic targeting of NK2 receptors in various physiological and pathological processes (Huang, Undem, & Korlipara, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-methylbenzamide, are potent inhibitors of phosphodiesterase 10a (pde10a) , a protein abundant only in brain tissue .
Mode of Action
Based on the known action of similar compounds, it could potentially interact with its targets, such as pde10a, to inhibit their activity . This inhibition could result in changes in the levels of cyclic nucleotides, impacting various cellular processes .
Biochemical Pathways
If we consider the potential inhibition of pde10a, this could impact the cyclic nucleotide signaling pathway, affecting downstream effects such as neuronal signaling .
Result of Action
Based on the potential inhibition of pde10a, it could lead to changes in cyclic nucleotide levels, impacting neuronal signaling .
properties
IUPAC Name |
2-bromo-5-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITYBKUDPXVEEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618697 |
Source


|
| Record name | 2-Bromo-5-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171426-13-4 |
Source


|
| Record name | 2-Bromo-5-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

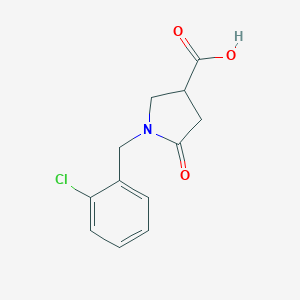
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)
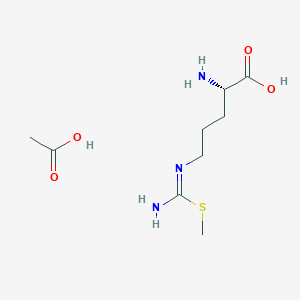
![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
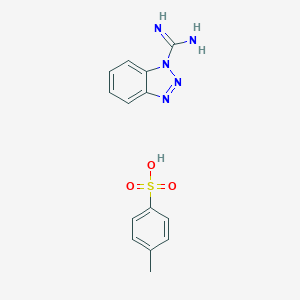
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)

![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)
![5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B60681.png)
![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)
